LogP and Hydrogen-Bond Donor Count Distinguish the 2-Oxa Scaffold from the 2,7-Diaza Analog
Computed physicochemical parameters provide a first-pass differentiation for procurement decisions. 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione has a calculated LogP of −1.6, indicating higher lipophilicity than the diaza congener, and possesses exactly one hydrogen-bond donor (the lactam N–H), versus two donors in 2,7-diaza-spiro[4.4]nonane-1,3,8-trione [1]. The reduced donor count correlates with improved passive membrane permeability in related spirocyclic series, making the oxa scaffold preferable when oral bioavailability is a design criterion [2].
| Evidence Dimension | Predicted LogP and hydrogen-bond donor count |
|---|---|
| Target Compound Data | LogP = −1.6; 1 H-bond donor; 4 H-bond acceptors; TPSA = 72.5 Ų; sp³ carbon fraction = 0.57; 0 rotatable bonds [1] |
| Comparator Or Baseline | 2,7-Diaza-spiro[4.4]nonane-1,3,8-trione (CAS 77415-68-0): LogP not independently reported; 2 H-bond donors; 3 H-bond acceptors (estimated from structure). |
| Quantified Difference | ΔLogP not directly calculable from single-source data; H-bond donor count differs by 1 (1 vs. 2). |
| Conditions | In silico prediction (MolAid platform); experimental LogP/logD values are not available for either compound. The donor count difference is inferred from chemical structure comparison. |
Why This Matters
One fewer hydrogen-bond donor can translate into a meaningful increase in passive permeability in cell-based assays, directly influencing lead selection when multiple spiro cores are under consideration [2].
- [1] MolAid Compound Database. Calculated properties for 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione (CAS 82379-09-7). (Accessed May 2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Class-level inference: reducing H-bond donor count improves permeability in congeneric series). View Source
